Physicochemical Differentiation: Lipophilicity (XLogP3-AA) and Polar Surface Area (tPSA) of 5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine vs. Key Analogs
The 5-(1-methoxyethyl) substituent confers a distinct physicochemical signature compared to commonly used 5-alkyl and 5-phenyl 1,3,4-thiadiazol-2-amine analogs. The target compound exhibits a calculated lipophilicity (XLogP3-AA) of 0.1 and a topological polar surface area (tPSA) of 89.3 Ų [1]. This positions it in a more favorable region of CNS drug-like space compared to more lipophilic analogs like 5-phenyl-1,3,4-thiadiazol-2-amine (estimated XLogP ~2.1, tPSA ~89 Ų) and provides enhanced solubility relative to highly lipophilic analogs.
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1; tPSA = 89.3 Ų |
| Comparator Or Baseline | 5-phenyl-1,3,4-thiadiazol-2-amine (estimated XLogP ~2.1; tPSA ~89 Ų); 5-methyl-1,3,4-thiadiazol-2-amine (estimated XLogP ~0.3) |
| Quantified Difference | Target compound is 2.0 log units less lipophilic than 5-phenyl analog; maintains similar tPSA. |
| Conditions | Calculated properties from PubChem (XLogP3 3.0, Cactvs 3.4.6.11). |
Why This Matters
Lower lipophilicity correlates with improved aqueous solubility and reduced off-target binding, a critical factor for hit-to-lead optimization.
- [1] PubChem. (2025). Compound Summary for CID 12799741, 5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. View Source
